N,N'-Bis(prolyl)cystamine bis(trifluoroacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

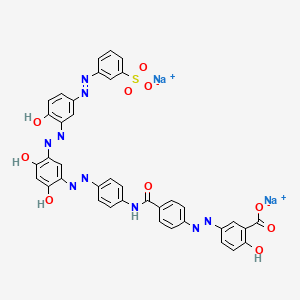

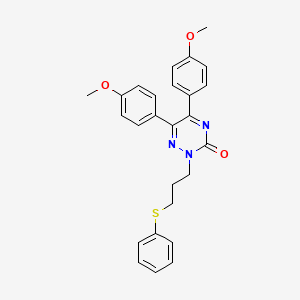

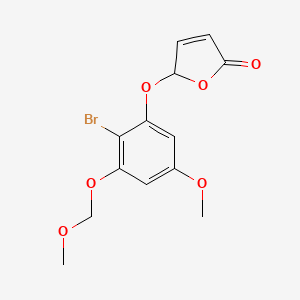

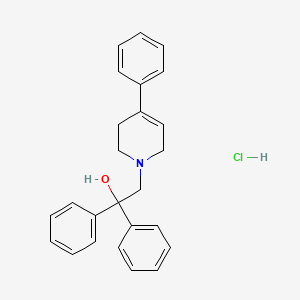

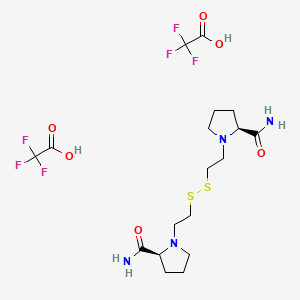

El bis(trifluoroacetato) de N,N'-bis(prolil)cistamina es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y posibles aplicaciones. Este compuesto se caracteriza por la presencia de grupos prolil unidos a un esqueleto de cistamina, con trifluoroacetato como contraión. Su estructura y reactividad lo convierten en un compuesto valioso para la investigación y aplicaciones industriales.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de bis(trifluoroacetato) de N,N'-bis(prolil)cistamina generalmente implica la reacción de cistamina con derivados de prolina en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico, como diclorometano, a temperatura ambiente. Los grupos prolil se introducen mediante una reacción de acoplamiento, a menudo utilizando reactivos como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces amida.

Métodos de producción industrial

Para la producción a escala industrial, el proceso de síntesis se optimiza para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de equipos de síntesis automatizados y reactores de flujo continuo para mantener condiciones de reacción consistentes. Los pasos de purificación, como la recristalización y la cromatografía, se emplean para aislar el producto deseado y eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El bis(trifluoroacetato) de N,N'-bis(prolil)cistamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El enlace disulfuro en el esqueleto de cistamina se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro se puede reducir a tioles utilizando agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Los grupos prolil pueden participar en reacciones de sustitución, donde los enlaces amida se rompen y se reemplazan con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente como agentes oxidantes.

Reducción: El ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP) son agentes reductores efectivos.

Sustitución: Reactivos como el hidróxido de sodio (NaOH) o el ácido clorhídrico (HCl) se pueden utilizar para facilitar las reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Diversas amidas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones en investigación científica

El bis(trifluoroacetato) de N,N'-bis(prolil)cistamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente de entrecruzamiento en la química de polímeros para crear hidrogeles y otros materiales poliméricos.

Biología: Se emplea en el estudio de las interacciones proteína-proteína y como reactivo para modificar proteínas y péptidos.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente terapéutico debido a su capacidad de modular las vías biológicas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.

Aplicaciones Científicas De Investigación

N,N’-Bis(prolyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in polymer chemistry to create hydrogels and other polymeric materials.

Biology: Employed in the study of protein-protein interactions and as a reagent for modifying proteins and peptides.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to modulate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción del bis(trifluoroacetato) de N,N'-bis(prolil)cistamina implica su capacidad para formar enlaces amida y enlaces disulfuro estables. Estas interacciones le permiten modificar proteínas y péptidos, influenciando su estructura y función. El compuesto también puede actuar como un agente de entrecruzamiento, creando redes de polímeros que tienen propiedades mecánicas y químicas únicas.

Comparación Con Compuestos Similares

Compuestos similares

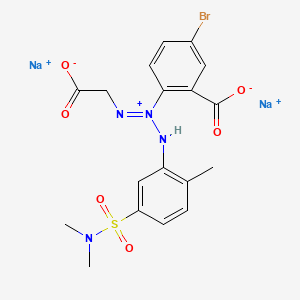

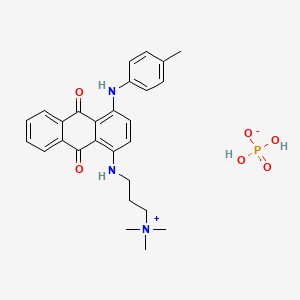

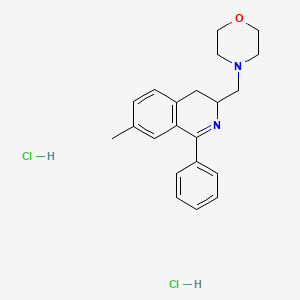

N,N'-Bis(acriloil)cistamina: Similar en estructura pero con grupos acriloil en lugar de grupos prolil.

N,N'-Bis(maleimido)cistamina: Contiene grupos maleimido, que proporcionan diferente reactividad y aplicaciones.

N,N'-Bis(succinimidil)cistamina: Presenta grupos succinimidil, comúnmente utilizados en reacciones de bioconjugación.

Singularidad

El bis(trifluoroacetato) de N,N'-bis(prolil)cistamina es único debido a la presencia de grupos prolil, que imparten propiedades estéricas y electrónicas específicas. Estas propiedades influyen en su reactividad e interacciones con moléculas biológicas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación.

Propiedades

Número CAS |

147529-90-6 |

|---|---|

Fórmula molecular |

C18H28F6N4O6S2 |

Peso molecular |

574.6 g/mol |

Nombre IUPAC |

(2S)-1-[2-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]ethyldisulfanyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H26N4O2S2.2C2HF3O2/c15-13(19)11-3-1-5-17(11)7-9-21-22-10-8-18-6-2-4-12(18)14(16)20;2*3-2(4,5)1(6)7/h11-12H,1-10H2,(H2,15,19)(H2,16,20);2*(H,6,7)/t11-,12-;;/m0../s1 |

Clave InChI |

BHVVBUUGFOZWRP-AQEKLAMFSA-N |

SMILES isomérico |

C1C[C@H](N(C1)CCSSCCN2CCC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1CC(N(C1)CCSSCCN2CCCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.